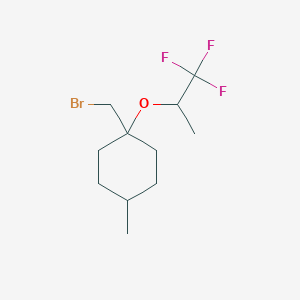
1-(Bromomethyl)-4-methyl-1-((1,1,1-trifluoropropan-2-yl)oxy)cyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Bromomethyl)-4-methyl-1-((1,1,1-trifluoropropan-2-yl)oxy)cyclohexane is an organic compound with the molecular formula C10H16BrF3O. This compound is characterized by the presence of a bromomethyl group, a trifluoropropan-2-yl group, and a cyclohexane ring. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-4-methyl-1-((1,1,1-trifluoropropan-2-yl)oxy)cyclohexane typically involves the bromination of a suitable precursor compound. One common method is the bromination of 4-methyl-1-((1,1,1-trifluoropropan-2-yl)oxy)cyclohexane using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
1-(Bromomethyl)-4-methyl-1-((1,1,1-trifluoropropan-2-yl)oxy)cyclohexane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of methyl-substituted cyclohexane derivatives.
Aplicaciones Científicas De Investigación
1-(Bromomethyl)-4-methyl-1-((1,1,1-trifluoropropan-2-yl)oxy)cyclohexane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Potential use in the development of pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of 1-(Bromomethyl)-4-methyl-1-((1,1,1-trifluoropropan-2-yl)oxy)cyclohexane involves its interaction with nucleophiles or electrophiles in chemical reactions. The bromomethyl group acts as a reactive site for nucleophilic attack, leading to the formation of various substituted products. The trifluoropropan-2-yl group imparts unique electronic properties to the compound, influencing its reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
1-(Bromomethyl)-4-(1,1,1-trifluoropropan-2-yl)benzene: Similar structure but with a benzene ring instead of a cyclohexane ring.
3-Bromo-1,1,1-trifluoro-2-propanol: Contains a bromomethyl group and a trifluoropropan-2-yl group but lacks the cyclohexane ring.
Uniqueness
1-(Bromomethyl)-4-methyl-1-((1,1,1-trifluoropropan-2-yl)oxy)cyclohexane is unique due to the combination of a bromomethyl group, a trifluoropropan-2-yl group, and a cyclohexane ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C11H18BrF3O |
|---|---|
Peso molecular |
303.16 g/mol |
Nombre IUPAC |
1-(bromomethyl)-4-methyl-1-(1,1,1-trifluoropropan-2-yloxy)cyclohexane |
InChI |
InChI=1S/C11H18BrF3O/c1-8-3-5-10(7-12,6-4-8)16-9(2)11(13,14)15/h8-9H,3-7H2,1-2H3 |
Clave InChI |
VVWZDNDLLPPOFP-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(CC1)(CBr)OC(C)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


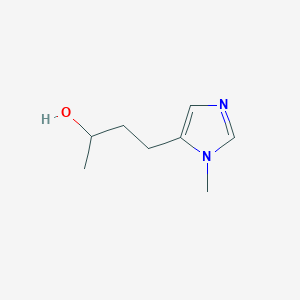

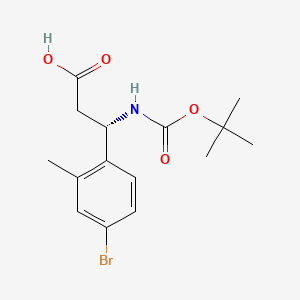

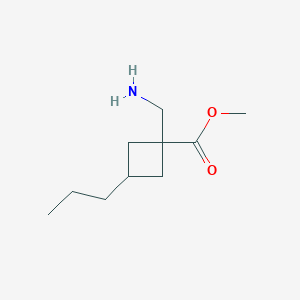


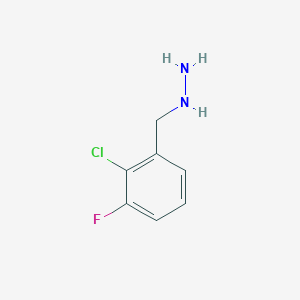
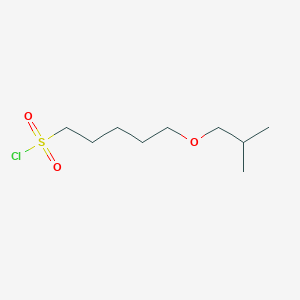


![3-[(Ethylamino)carbonyl]benzenesulfonyl chloride](/img/structure/B13621569.png)


